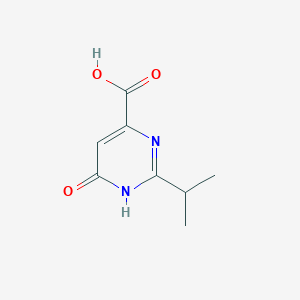

4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid

Vue d'ensemble

Description

Benzoic acid derivatives, such as “4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid”, are commonly used in organic chemistry and medicinal chemistry due to their versatile properties . They can serve as intermediates in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the reaction of a benzoyl chloride with an amine to form an amide . The exact synthesis process for “this compound” is not available in the literature.Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including esterification, amidation, and reduction . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting point would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Synthesis and Structural Characterization : A study focused on the synthesis and structural characterization of Schiff base ligands, including compounds like 2-(5-methyl pyridine-2-yl amino)-methyl-2-hydroxy-Benzoic acid, and their metal complexes. This research is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Kalshetty, Gani, Karabasannavar, & Kalashetti, 2013).

Complexation and Structure Analysis : Another significant study involves the preparation of complexes with compounds like 2-[(pyridin-2-ylmethyl)-amino]-benzoic acid with metals such as Co, Ni, and Cu. The structural study of these complexes was carried out using UV-Vis and IR spectroscopy and X-ray crystallography (Woodburn, Lien, Hoppe, Jahng, & Telford, 2010).

Luminescent Properties and Stimuli-Responsive Behavior : Research on pyridyl substituted compounds related to 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed their luminescent properties in different solutions and solid-state. These compounds also show multi-stimuli responsive behavior, making them potentially useful in optical applications (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Hydrogen-Bonded Supramolecular Structures : A study on the hydrogen-bonded supramolecular structures of certain pyridinyl-imino substituted aminobenzoic acids revealed the formation of various dimensional structures, ranging from chains to three-dimensional frameworks. These findings contribute to the understanding of molecular assembly and design in materials science (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Amino-Decorated Porous Metal-Organic Frameworks : Research on a new amino-decorated porous metal-organic framework demonstrated efficient CO2/N2, C2H4/CH4, and C2H2/CH4 selectivity and high iodine adsorption. This underscores the potential application in gas separation and adsorption processes (Ma, Wang, Lin, Guo, Zhou, Liu, Guo, & Guo, 2020).

Tautomeric Polymorphism in Metal Complexes : A study explored the tautomeric polymorphism in metal complexes of certain aminophenyl substituted hydrazonamide ligands. This work contributes to our understanding of tautomerism and its effects on molecular conformation and photophysical properties in metal complexes (Mandal & Patel, 2017).

Mécanisme D'action

Target of Action

The primary target of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid is the cytochrome P450 enzymes (CYPs) . These enzymes are heme-thiolate monooxygenases that catalyze the insertion of an oxygen atom into the C-H bonds of organic molecules .

Mode of Action

The compound interacts with its target, the CYPs, by binding to the heme group within the enzyme . This binding is facilitated by an acid-alcohol pair of residues located in the I-helix of the enzyme . A mutation of the threonine residue of this acid-alcohol pair to a glutamate residue can induce peroxygenase activity . In the X-ray crystal structures of this variant, an interaction of the glutamate side chain and the distal aqua ligand of the heme was observed .

Biochemical Pathways

The compound affects the biochemical pathways mediated by the CYPs. These enzymes play a crucial role in the metabolism of a wide variety of substrates, including xenobiotics and endogenous compounds . The specific pathways affected by this compound would depend on the particular substrates being metabolized by the CYPs.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific substrates being metabolized by the CYPs. For example, if the substrates are xenobiotics, the compound could potentially enhance their metabolism and facilitate their elimination from the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For instance, the activity of the CYPs can be influenced by the pH of the environment, as this can affect the protonation state of the compound and its binding to the enzyme . Similarly, temperature can influence the rate of enzymatic reactions, while the presence of other compounds can lead to competitive or noncompetitive inhibition of the enzyme .

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-pyridin-4-ylethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPSADIBIBJPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B3096355.png)

![tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096374.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)